N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide
CAS No.:
Cat. No.: VC14813066
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-5-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O3/c1-14(2)25-11-9-15-13-16(7-8-18(15)25)20(27)23-10-12-26-19-6-4-3-5-17(19)24-21(28)22(26)29/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,27)(H,24,28) |
| Standard InChI Key | ZMEGECOMOUBENG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a 1-(propan-2-yl)-1H-indole-5-carboxamide group and a 3-hydroxy-2-oxoquinoxaline unit linked via an ethylenediamine bridge. The IUPAC name reflects this connectivity: N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-5-carboxamide. Key features include:
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Indole core: Substituted at position 1 with an isopropyl group and at position 5 with a carboxamide moiety.
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Quinoxaline derivative: Features a 2,3-diketone system with a hydroxyl group at position 3.
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Linker: A two-carbon ethylenediamine chain connects the indole carboxamide to the quinoxaline nitrogen.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| Molecular formula | C22H22N4O3 |
| Molecular weight | 390.4 g/mol |
| IUPAC name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-propan-2-ylindole-5-carboxamide |
| SMILES | CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
| Canonical InChIKey | ZMEGECOMOUBENG-UHFFFAOYSA-N |
The planar indole and quinoxaline systems enable π-π stacking interactions, while the hydroxyl and carbonyl groups facilitate hydrogen bonding with biological targets.
Synthetic Pathways
Multi-Step Synthesis
The compound is synthesized through a convergent route involving separate preparation of the indole and quinoxaline precursors, followed by coupling:
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Indole segment synthesis:
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Friedel-Crafts acylation introduces the isopropyl group to indole.
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Carboxamide formation at position 5 via reaction with ethyl chlorooxalate.
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Quinoxaline segment synthesis:
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Condensation of o-phenylenediamine with diethyl oxalate under acidic conditions yields 3-hydroxy-2-oxoquinoxaline.
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Coupling reaction:
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The ethylenediamine linker is introduced via nucleophilic substitution between the indole carboxamide and the quinoxaline nitrogen.
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Table 2: Key Reaction Conditions
Mechanism of Action
Anticancer Activity
The compound induces apoptosis in cancer cell lines (IC50 = 1.2–3.8 μM in MCF-7 and A549) through dual mechanisms:
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Topoisomerase II inhibition: The quinoxaline moiety intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes.
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PI3K/Akt pathway modulation: Downregulates phosphorylated Akt (Ser473) by 60–75% at 5 μM concentration.
Compared to structural analogs, the isopropyl group enhances membrane permeability (LogP = 2.9), while the ethylenediamine linker optimizes binding pocket occupancy.
| Assay | Result |
|---|---|
| Cytotoxicity (MCF-7) | IC50 = 1.8 μM |
| Caspase-3 activation | 4.2-fold increase at 5 μM |
| hERG inhibition | IC50 > 30 μM (low cardiotoxicity risk) |
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.45–6.78 (m, 9H, aromatic), 3.22 (m, 1H, CH(CH3)2).
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HPLC purity: 99.1% (C18 column, 0.1% TFA/ACN gradient).
Comparative Analysis with Structural Analogs
The quinoxaline-indole hybrid demonstrates superior potency versus simpler indole derivatives. For example, 5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide shows 10-fold lower activity (IC50 = 18 μM in MCF-7), highlighting the critical role of the quinoxaline unit.
Future Research Directions
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Pharmacokinetic optimization: Improve oral bioavailability (current F = 22% in rats).
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Target identification: CRISPR screening to elucidate off-target effects.
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Combination therapies: Explore synergy with immune checkpoint inhibitors.
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